molecular formula C17H24N2O B2841645 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one CAS No. 1022600-91-4

11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one

Cat. No.: B2841645
CAS No.: 1022600-91-4
M. Wt: 272.392
InChI Key: VIUNZUHKIQPEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one is a spirocyclic compound characterized by a unique structure where a quinazoline moiety is fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one typically involves the reaction of a quinazoline derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tert-butyl alcohol. The reaction is carried out at low temperatures to ensure the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Tert-butylspiro[1,3-dihydroquinazoline-2,1’-cyclohexane]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4'-tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-16(2,3)12-8-10-17(11-9-12)18-14-7-5-4-6-13(14)15(20)19-17/h4-7,12,18H,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUNZUHKIQPEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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